2-Methylthian-3-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthian-3-one can be achieved through several methods. One common approach involves the condensation reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester. Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of catalysts to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methylthian-3-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent. Substitution reactions may require the presence of a catalyst to facilitate the reaction.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers. Substitution reactions may produce a variety of substituted thiopyran derivatives.
Scientific Research Applications
2-Methylthian-3-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds. It is also used in the study of heterocyclic chemistry and reaction mechanisms.
Biology: It is used in the study of sulfur metabolism and the role of sulfur-containing compounds in biological systems.
Mechanism of Action
The mechanism of action of 2-Methylthian-3-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of sulfur-containing enzymes, thereby affecting metabolic pathways that rely on these enzymes. The exact mechanism of action depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
2-Methylthian-3-one can be compared with other similar compounds, such as thiophene and isothiazole derivatives. These compounds share a similar sulfur-containing heterocyclic structure but differ in their chemical properties and applications. For example:
Thiophene: A five-membered ring with one sulfur atom.
Isothiazole: A five-membered ring with one sulfur and one nitrogen atom.
The uniqueness of this compound lies in its specific ring structure and the presence of a carbonyl group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-methylthian-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS/c1-5-6(7)3-2-4-8-5/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZKBYSDJFQKLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCCS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50532760 | |
Record name | 2-Methylthian-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50532760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69261-29-6 | |
Record name | 2-Methylthian-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50532760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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